Nitromethane-13C

説明

The exact mass of the compound Nitromethane-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Nitromethane-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nitromethane-13C including the price, delivery time, and more detailed information at info@benchchem.com.

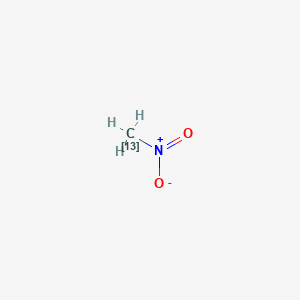

Structure

3D Structure

特性

IUPAC Name |

nitro(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NO2/c1-2(3)4/h1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGJENNIWJXYER-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452405 | |

| Record name | Nitromethane-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.033 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32480-00-5 | |

| Record name | Nitromethane-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32480-00-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is Nitromethane-13C

Technical Deep Dive: Nitromethane-13C ( )[1]

Executive Summary

Nitromethane-13C (CAS: 32480-00-5) is a stable isotope-labeled nitroalkane where the methyl carbon is enriched with Carbon-13 (

This guide details the physicochemical properties, synthesis pathways, and strategic applications of Nitromethane-13C, with a specific focus on its role as a C-1 synthon in the Henry reaction for generating labeled

Physicochemical Profile

The substitution of Carbon-12 with Carbon-13 introduces a mass shift and magnetic susceptibility changes without significantly altering the electronic structure or chemical reactivity (kinetic isotope effects notwithstanding).

Table 1: Comparative Properties of Nitromethane Isotopologues

| Property | Nitromethane ( | Nitromethane-13C ( | Relevance |

| Formula | Core Structure | ||

| Molecular Weight | 61.04 g/mol | 62.03 g/mol | Mass Spectrometry (M+1 peak) |

| Boiling Point | 101.2 °C | 101.0 °C | Purification/Distillation |

| Density | 1.137 g/mL | 1.145 g/mL | Volumetric handling |

| ~62.8 ppm (natural abundance) | 62.6 ppm (enriched singlet) | Chemical Shift Reference | |

| N/A | ~147 Hz ( | Structural Elucidation | |

| Flash Point | 35 °C | 35 °C | Flammability Hazard |

Synthesis and Production

The production of Nitromethane-13C typically avoids the harsh vapor-phase nitration of methane used in industry, favoring methods that conserve the expensive

The Modified Victor Meyer Reaction

The most reliable laboratory-scale synthesis involves the nucleophilic substitution of

Figure 1: Synthesis pathway from 13C-Methanol to Nitromethane-13C via Methyl Iodide.

Mechanistic Insight: The reaction of alkyl halides with the nitrite ion (

Applications in NMR Spectroscopy[1][3][4][5][6]

Nitromethane-13C is a powerful tool for NMR referencing and relaxation studies.

-

Chemical Shift Standard: It serves as a secondary reference for

NMR, appearing at 62.6 ppm (in -

Relaxation Probes: Due to the small size and quasi-spherical symmetry of the methyl group, Nitromethane-13C is used to study spin-lattice relaxation times (

), helping researchers understand molecular tumbling dynamics in various solvents. -

Coupling Constant Analysis: The one-bond coupling constant

is approximately 147 Hz . This value is diagnostic of

Strategic Application in Drug Development: The Henry Reaction

The primary utility of Nitromethane-13C in drug discovery is its role as a C-1 Synthon . It introduces a labeled carbon atom into the carbon skeleton of a drug molecule, specifically extending carbon chains by one unit while introducing a nitrogen functionality.

Mechanism: Isotopic Tracking in the Henry Reaction

The Henry Reaction (Nitroaldol) couples Nitromethane-13C with an aldehyde to form a

Figure 2: Step-wise mechanism of the Henry Reaction using Nitromethane-13C to synthesize labeled amino alcohols.

Why this matters: By placing the

Experimental Protocol: Synthesis of - -Labeled -Nitro Alcohol

Objective: Synthesis of 1-phenyl-2-nitroethanol-2-

Reagents

-

Benzaldehyde: 1.0 mmol (106 mg)

-

Nitromethane-13C: 1.2 mmol (75 mg)

-

Sodium Hydroxide (NaOH): 10M aq. solution (catalytic amount)

-

Ethanol (EtOH): 2 mL

-

Acetic Acid: For neutralization

Step-by-Step Methodology

-

Preparation: In a 5 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of benzaldehyde in 2 mL of ethanol.

-

Addition of Label: Add 1.2 mmol of Nitromethane-13C via a gas-tight syringe. Note: Nitromethane is volatile; keep the vessel closed.

-

Catalysis: Cool the mixture to 0°C in an ice bath. Add 10M NaOH dropwise (approx. 10

L) while stirring vigorously. The solution may turn yellow, indicating the formation of the nitronate intermediate. -

Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor progress via TLC (Thin Layer Chromatography) or GC-MS.

-

Quenching: Once the aldehyde is consumed, cool the flask back to 0°C and neutralize carefully with dilute acetic acid until pH ~6-7.

-

Extraction: Evaporate the ethanol under reduced pressure (ensure the trap is cold to catch any unreacted Nitromethane-13C). Dissolve the residue in dichloromethane and wash with water.

-

Purification: Dry the organic layer over

, filter, and concentrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate).

Validation:

-

NMR: Look for a doublet (due to C-H coupling if undecoupled) or a strong singlet at ~79-81 ppm corresponding to the

Safety & Handling

Nitromethane-13C retains the hazardous properties of unlabeled nitromethane. It is a high-energy material .

-

Explosion Hazard: Nitromethane can detonate under high shock or if heated under confinement. Never distill nitromethane to dryness.

-

Sensitization: Formation of sodium nitronate (during the Henry reaction) creates a salt that is more shock-sensitive than the liquid itself. Neutralize reaction mixtures before workup to avoid isolating dry nitronate salts.

-

Toxicity: Harmful if inhaled or swallowed. Use in a fume hood.

References

-

Sigma-Aldrich. (n.d.).[2] Nitromethane-13C Product Specification. Retrieved from

- Luzzio, F. A. (2001). The Henry Reaction: Recent Examples. Tetrahedron, 57(5), 915-945.

- Herbert, R. B. (1989). The Biosynthesis of Secondary Metabolites. Chapman and Hall. (Context on isotopic tracer methodology).

-

Organic Syntheses. (1921). Nitromethane Synthesis via Chloroacetic Acid. Org. Synth. 1, 401.[3] Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12352101, Nitromethane-13C. Retrieved from [1]

An In-Depth Technical Guide to Nitromethane-13C: Physicochemical Properties, Analytical Applications, and Experimental Protocols

Introduction: The Significance of Stable Isotope Labeling in Modern Research

In the landscape of quantitative and mechanistic science, the ability to trace, identify, and accurately measure molecules within complex biological and chemical systems is paramount. Stable Isotope Labeled (SIL) compounds are cornerstone tools that enable researchers to achieve this with unparalleled precision. Unlike their radioactive counterparts, stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D) do not decay, making them safe for a vast array of applications, including clinical studies. By strategically replacing a naturally abundant atom (e.g., ¹²C) with its heavier, stable isotope (e.g., ¹³C), we create a molecular analogue that is chemically identical but physically distinct. This mass difference, readily detectable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a powerful handle for tracking molecular fate and ensuring quantitative accuracy.[1]

This guide focuses on a foundational SIL compound: Nitromethane-13C (¹³CH₃NO₂). As the simplest organic nitro compound, its labeled form serves as a critical reagent and an exemplary internal standard for analytical methodologies.[2] We will delve into its core physicochemical properties, grounded in the precise calculation of its molecular weight, and explore its applications for scientists engaged in drug discovery, metabolomics, and advanced analytical chemistry.

Section 1: Core Physicochemical Properties of Nitromethane-13C

The defining characteristic of an isotopically labeled compound is its mass. While chemically identical to the unlabeled parent molecule, the incorporation of a heavier isotope results in a predictable and significant increase in its molecular weight.

Calculation of Molecular Weight

The molecular weight of Nitromethane-13C is calculated by summing the atomic masses of its constituent isotopes. The molecule consists of one Carbon-13 atom, three hydrogen atoms, one nitrogen atom, and two oxygen atoms.

-

Atomic Mass of Carbon-13 (¹³C): 13.003354835 g/mol

-

Standard Atomic Weight of Hydrogen (H): 1.008 g/mol

-

Standard Atomic Weight of Nitrogen (N): 14.007 g/mol

-

Standard Atomic Weight of Oxygen (O): 15.999 g/mol

Calculation: (1 × 13.003354835) + (3 × 1.008) + (1 × 14.007) + (2 × 15.999) = 62.032 g/mol (rounded for practical use)

This is in agreement with the molecular weight provided by commercial suppliers.

Comparative Data Presentation

The key properties of Nitromethane-13C are best understood when compared directly with its natural, unlabeled counterpart. The following table summarizes these fundamental characteristics.

| Property | Nitromethane (Unlabeled) | Nitromethane-13C (Labeled) | Rationale for Significance |

| Molecular Formula | CH₃NO₂ | ¹³CH₃NO₂ | Indicates the specific incorporation of the Carbon-13 isotope. |

| CAS Number | 75-52-5[3] | 32480-00-5[4] | Unique identifier for substance registration and procurement. |

| Average Molecular Weight | 61.04 g/mol [2] | 62.03 g/mol | The mass difference is the basis for analytical discrimination. |

| Monoisotopic Mass | 61.016 g/mol | 62.020 g/mol | Crucial for high-resolution mass spectrometry, reflecting the mass of the most abundant isotopes. |

Section 2: The Principle of Isotopic Labeling in Analytical Chemistry

The utility of Nitromethane-13C in research stems from the foundational principles of isotope dilution mass spectrometry (IDMS). This technique is considered the gold standard for quantification in complex biological matrices.

The Causality of Superior Quantification: A structural analog or a different compound used as an internal standard may elute at a different time, ionize with a different efficiency, or be affected differently by matrix components (ion suppression or enhancement) than the analyte of interest. A SIL internal standard, however, is the ideal proxy. Because its physicochemical properties are nearly identical to the analyte, it co-elutes during chromatography, experiences the same matrix effects, and displays the same ionization efficiency.[5][6] The mass spectrometer can easily distinguish the analyte from the SIL standard based on their mass-to-charge (m/z) ratio. By adding a known quantity of the SIL standard to a sample, any loss during sample preparation or variation in instrument response affects both the analyte and the standard equally. The ratio of their signals therefore remains constant, allowing for highly accurate and precise quantification.[6]

The following diagram illustrates this fundamental relationship.

Caption: Logical workflow of Isotope Dilution Mass Spectrometry.

Section 3: Applications in Research and Drug Development

The applications of ¹³C-labeled compounds are extensive, transforming fields from metabolomics to pharmaceutical development.[7]

-

Gold Standard Internal Standard: The primary application for Nitromethane-13C is as an internal standard for the quantification of unlabeled nitromethane or other small molecules where it can be incorporated into the workflow. Its use corrects for variability during sample extraction and instrumental analysis, which is a regulatory expectation for bioanalytical methods.[5]

-

Metabolic Tracing: In drug development, ¹³C-labeled compounds are used in ADME (Absorption, Distribution, Metabolism, and Excretion) studies.[8] By administering a ¹³C-labeled drug, researchers can track its metabolic fate, identify metabolites by their characteristic mass shifts, and elucidate pharmacokinetic properties, helping to optimize drug efficacy and safety.[7]

-

Mechanistic Studies & NMR: While nitromethane itself is a simple molecule, ¹³C labeling is crucial for NMR spectroscopy. The ¹³C nucleus has a nuclear spin that can be detected by NMR, unlike the most abundant ¹²C isotope. This allows scientists to probe the carbon skeleton of molecules, study reaction mechanisms, and determine the structure of unknown compounds.[1]

-

Synthetic Precursor: Nitromethane-13C can serve as a labeled C1 building block in organic synthesis, allowing for the introduction of a ¹³C atom into a specific position in a more complex target molecule for further study.

Section 4: Experimental Protocol: Nitromethane-13C as an Internal Standard in Quantitative LC-MS/MS

This section provides a self-validating protocol for using Nitromethane-13C as an internal standard (IS) for the quantification of nitromethane in a sample matrix (e.g., a process solvent or environmental sample).

Objective

To accurately quantify the concentration of nitromethane in a sample using an isotope dilution LC-MS/MS method.

Materials and Reagents

-

Nitromethane (Analyte), certified reference standard

-

Nitromethane-13C (Internal Standard), ≥99% isotopic purity

-

Methanol (LC-MS Grade)

-

Water (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Sample Matrix (e.g., water, acetonitrile)

-

Volumetric flasks, pipettes, and vials

Step-by-Step Methodology

-

Preparation of Stock Solutions (Self-Validation Step: Purity Verification)

-

Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of nitromethane standard, dissolve in methanol in a 10 mL volumetric flask, and bring to volume.

-

IS Stock (1 mg/mL): Prepare Nitromethane-13C stock solution in the same manner.

-

Causality: Using certified standards and precise weighing ensures the starting concentration is known and accurate, which is the foundation of the entire quantification.

-

-

Preparation of Working and Calibration Standards

-

Analyte Working Solution (10 µg/mL): Perform a 1:100 serial dilution of the Analyte Stock solution with methanol.

-

IS Working Solution (10 µg/mL): Perform a 1:100 serial dilution of the IS Stock solution with methanol.

-

Calibration Curve: Create a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL) by spiking appropriate volumes of the Analyte Working Solution into clean matrix.

-

-

Sample Preparation

-

Aliquot 100 µL of each calibration standard, quality control (QC) sample, and unknown sample into separate vials.

-

Spike with Internal Standard: Add a fixed volume (e.g., 10 µL) of the IS Working Solution to every vial (except blanks). This ensures a constant concentration of IS across the entire batch.

-

Causality: Adding the IS at the earliest possible stage ensures it undergoes the same experimental variations as the analyte, which is the key to accurate correction.[9]

-

-

LC-MS/MS Analysis

-

LC System: C18 reverse-phase column.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Methanol with 0.1% Formic Acid.

-

Gradient: A suitable gradient to elute nitromethane (e.g., starting at 5% B, ramping to 95% B).

-

MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode.

-

Analyte Transition: e.g., m/z 62.0 -> 46.0 (Precursor -> Product ion)

-

IS Transition: e.g., m/z 63.0 -> 47.0 (Precursor -> Product ion)

-

-

Causality: MRM provides high selectivity and sensitivity by monitoring a specific fragmentation pathway for both the analyte and the IS, filtering out chemical noise.

-

-

Data Processing and Quantification

-

Integrate the peak areas for both the analyte and the IS transitions in each injection.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area) for each calibration standard.

-

Generate a calibration curve by plotting the Peak Area Ratio against the known concentration of the analyte.

-

Determine the concentration of the analyte in unknown samples by interpolating their Peak Area Ratios from the calibration curve.

-

Experimental Workflow Diagram

Caption: Workflow for quantitative analysis using a SIL internal standard.

Conclusion

Nitromethane-13C, while a simple molecule, perfectly encapsulates the power and elegance of stable isotope labeling in modern science. Its precisely defined molecular weight provides a distinct mass signature that, when leveraged in techniques like isotope dilution mass spectrometry, enables a level of analytical accuracy and reliability that is otherwise unattainable. For researchers in drug development, metabolomics, and environmental science, understanding the principles and applications of such foundational labeled compounds is not merely academic—it is essential for producing robust, defensible, and high-impact data.

References

-

Moravek. An Overview of Stable-Labeled Compounds & Their Applications. [Link]

-

Mesbah Energy Co. 13C NMR spectroscopy and application of carbon isotopes. [Link]

-

National Center for Biotechnology Information. An overview of methods using 13C for improved compound identification in metabolomics and natural products. [Link]

-

Skyline. Isotope Labeled Standards in Skyline. [Link]

-

Chemicals Knowledge Hub, Royal Society of Chemistry. The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. [Link]

-

Wikipedia. Nitromethane. [Link]

Sources

- 1. 13C NMR spectroscopy and application of carbon isotopes - Mesbah Energy [irisotope.com]

- 2. Nitromethane - Wikipedia [en.wikipedia.org]

- 3. NITROMETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. isotope.com [isotope.com]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 9. skyline.ms [skyline.ms]

Technical Guide: Strategic Applications of Nitromethane-13C in Organic Synthesis

[1]

Executive Summary

Nitromethane-13C (

This guide outlines the high-yield incorporation of Nitromethane-13C into drug scaffolds, focusing on atom economy—critical when handling expensive isotopologues—and rigorous structural validation.[1]

The Strategic Value of -Nitromethane

Unlike

Core Synthetic Capabilities

| Transformation | Target Moiety | Mechanism | Key Application |

| Henry Reaction | Nitroalkene ( | Nitroaldol Condensation | Synthesis of [ |

| Michael Addition | Conjugate Addition | Access to [ | |

| Nef Reaction | Carbonyl ( | Hydrolysis of Nitronate | Chain extension of aldehydes to |

Core Synthetic Pathways (Visualized)

The following diagram illustrates the divergent synthesis pathways originating from Nitromethane-13C.

Figure 1: Divergent synthetic pathways utilizing Nitromethane-13C as a primary building block.[1]

Deep Dive Protocol: Synthesis of [ - ]-Dopamine

This protocol demonstrates the synthesis of a labeled catecholamine. The primary challenge with

Phase 1: The Henry Condensation (Atom Economy Focus)

Objective: Convert 3,4-dimethoxybenzaldehyde (Veratraldehyde) to

Reagents:

-

3,4-Dimethoxybenzaldehyde (1.0 eq)[1]

-

Nitromethane-13C (1.2 eq) — Slight excess ensures consumption of aldehyde without massive waste.[1]

-

Ammonium Acetate (0.5 eq)

-

Acetic Acid (Glacial, as solvent)

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 3,4-dimethoxybenzaldehyde (10 mmol) in glacial acetic acid (15 mL).

-

Addition: Add Nitromethane-13C (12 mmol) and ammonium acetate (5 mmol).

-

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).[1] The product (nitroalkene) typically appears as a bright yellow spot.

-

Workup (Critical for Purity):

-

Yield Expectation: 85–92%.

Phase 2: Reduction to the Amine

Objective: Reduce the nitroalkene to [

Reagents:

-

Lithium Aluminum Hydride (LiAlH

) (4.0 eq)[1] -

Anhydrous THF

Methodology:

-

Setup: Prepare a suspension of LiAlH

in anhydrous THF under Argon/Nitrogen atmosphere at 0°C. -

Addition: Dissolve the

-nitroalkene from Phase 1 in THF and add dropwise to the hydride suspension. Caution: Exothermic. -

Reflux: Heat to reflux for 6–12 hours. The yellow color of the nitroalkene should fade to colorless.

-

Quench: Perform a Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.[1] Filter and concentrate the filtrate.

-

Deprotection (Optional): If Dopamine is the target, demethylate using BBr

in DCM at -78°C

Analytical Validation (Self-Validating Systems)

To ensure the label is correctly incorporated and the product is pure, compare the spectral data against these expected values.

NMR Characteristics

The defining feature of this synthesis is the enhanced signal at the benzylic (

| Nucleus | Parameter | Expected Value | Interpretation |

| Chemical Shift ( | ~62.6 ppm (Reagent) | Nitromethane-13C starting material.[1][2] | |

| Chemical Shift ( | ~30-40 ppm (Product) | The | |

| Intensity | >100x Enhanced | The labeled carbon will dominate the spectrum. | |

| Coupling ( | ~125-145 Hz | Large doublet splitting observed in the proton spectrum at the |

Mass Spectrometry (MS)[1]

-

M+1 Peak: The molecular ion peak (

) will be shifted by +1 mass unit compared to the unlabeled standard. -

Fragmentation: In fragmentation patterns (e.g., McLafferty rearrangement), the fragment containing the

-carbon will retain the +1 mass shift, confirming the position of the label.

Safety & Handling of Nitromethane-13C

While stable isotopes are chemically identical to their natural counterparts, the cost and specific hazards of nitromethane require strict protocols.

-

Explosion Hazard (Dry Salts):

-

Flash Point: Nitromethane has a flash point of 35°C. Ground all glassware to prevent static discharge.[1]

-

High-Pressure Sensitivity: Do not heat nitromethane in a sealed autoclave or bomb without specific blast shielding, as it can detonate under high heat/confinement.[1]

References

-

Henry Reaction Mechanism & Utility

-

Synthesis of Labeled Catecholamines

-

Leimgruber-Batcho Indole Synthesis (Contextual)

-

Nitromethane Safety Data

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nitromethane-13C | 32480-00-5 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Leimgruber–Batcho indole synthesis | 11 Publications | 154 Citations | Top Authors | Related Topics [scispace.com]

- 6. m.youtube.com [m.youtube.com]

Unlocking Molecular Insights: A Guide to Understanding 13C NMR Spectra of Labeled Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The selective incorporation of the stable isotope carbon-13 (¹³C) into molecules has revolutionized our ability to probe complex biological systems and chemical processes. While natural abundance ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation, its inherent low sensitivity often limits its application.[1][2] Isotopic labeling dramatically overcomes this limitation, transforming ¹³C NMR into a highly sensitive and specific tool for tracing metabolic pathways, quantifying flux, and determining the structure of complex biomolecules. This guide provides a comprehensive overview of the principles, experimental design, data interpretation, and key applications of ¹³C NMR spectroscopy of isotopically labeled compounds, offering field-proven insights for professionals in research and drug development.

The Imperative for Isotopic Labeling in ¹³C NMR

The carbon-12 (¹²C) isotope, which accounts for approximately 99% of all carbon, is NMR-inactive.[1] NMR spectroscopy relies on the ¹³C isotope, which possesses a nuclear spin of 1/2 but has a natural abundance of only about 1.1%.[2] This low abundance, coupled with the intrinsically weaker magnetic moment of the ¹³C nucleus compared to protons (¹H), results in significantly lower sensitivity.[1] Consequently, acquiring natural abundance ¹³C NMR spectra often requires large sample quantities and long acquisition times to achieve an adequate signal-to-noise ratio.[1]

Isotopic labeling, the process of synthesizing molecules enriched with ¹³C at specific or all carbon positions, directly addresses this fundamental challenge.[1] By increasing the concentration of the NMR-active ¹³C nucleus, we can achieve:

-

Dramatically Enhanced Sensitivity: Signals from labeled positions are significantly stronger, reducing experiment time and enabling the analysis of low-concentration samples.[1][3]

-

Pathway Tracing and Flux Analysis: Following the journey of a ¹³C-labeled precursor through a metabolic network provides direct, quantitative information on the activity of specific pathways.[4][5][6] This is the foundation of ¹³C Metabolic Flux Analysis (¹³C-MFA).[7]

-

Unambiguous Signal Assignment: Knowing which carbon atoms are labeled simplifies complex spectra and aids in the structural elucidation of reaction products and metabolites.[8]

-

Access to Structural Information: The proximity of two ¹³C nuclei in a labeled molecule gives rise to ¹³C-¹³C spin-spin coupling (J-coupling), a phenomenon that is statistically improbable and thus unobserved in natural abundance spectra.[1][9] These coupling patterns provide direct evidence of carbon-carbon bond connectivity.

Foundational Principles: How Labeling Transforms the Spectrum

Understanding the spectra of labeled compounds requires a grasp of a few key concepts that differ significantly from natural abundance ¹³C NMR.

Chemical Shift

The chemical shift (δ) of a ¹³C nucleus is primarily determined by its local electronic environment.[10] Factors like hybridization (sp³, sp², sp) and the electronegativity of neighboring atoms cause predictable shifts in the resonance frequency, spread over a wide range of up to 200 ppm.[1][10] This wide spectral dispersion is a major advantage of ¹³C NMR, as it minimizes the signal overlap that often complicates ¹H NMR spectra.[10] While isotopic labeling does not significantly alter the chemical shifts themselves, it makes the signals at those shifts readily observable.

| Carbon Environment | Typical Chemical Shift (ppm) |

| C=O (Ketones) | 205 - 220 |

| C=O (Aldehydes) | 190 - 200 |

| C=O (Acids, Esters) | 170 - 185 |

| C in Aromatic Rings | 125 - 150 |

| C=C (Alkenes) | 115 - 140 |

| R-C H₂-OH | 50 - 65 |

| R-C H₂-Cl | 40 - 45 |

| R-C H₂-NH₂ | 37 - 45 |

| R₃C H | 25 - 35 |

| C H₃-CO- | 20 - 30 |

| R₂C H₂ | 16 - 25 |

| R-C H₃ | 10 - 15 |

| A simplified table of characteristic ¹³C chemical shifts.[11] |

The Emergence of ¹³C-¹³C Spin-Spin Coupling

In a standard proton-decoupled natural abundance ¹³C spectrum, each unique carbon appears as a singlet.[1] This is because the probability of two ¹³C atoms being adjacent is extremely low (1.1% x 1.1%). However, in a molecule synthesized with a ¹³C-labeled precursor, adjacent ¹³C nuclei are common. Their nuclear spins interact, or "couple," through the bonding electrons, splitting the signal into a multiplet.

-

A ¹³C nucleus coupled to one other ¹³C nucleus will appear as a doublet .

-

A ¹³C nucleus coupled to two other ¹³C nuclei will appear as a triplet .

The spacing between the lines of the multiplet is the coupling constant, J, measured in Hertz (Hz). The magnitude of the one-bond coupling constant (¹J_CC_) provides information about the bond order, typically around 35-45 Hz for a single bond and ~65 Hz for a double bond.[9] This ability to directly observe C-C connectivity is a uniquely powerful feature of labeled compound NMR.[9]

Experimental Design: Strategies for Isotopic Labeling

The choice of labeled precursor and labeling strategy is dictated by the scientific question at hand. This decision is a critical component of experimental design, as it determines the specific information that can be extracted from the NMR data.

| Labeling Strategy | Description | Primary Application | Rationale & Key Insights |

| Uniform (U) Labeling | All carbon atoms in the precursor molecule are ¹³C. e.g., [U-¹³C]-glucose. | Maximizing signal sensitivity, identifying all downstream metabolites derived from the precursor, structural biology. | Provides the strongest possible signal enhancement. Allows for the observation of ¹³C-¹³C coupling across the entire carbon skeleton, which is invaluable for structural assignment in complex biomolecules.[3] |

| Positional (Selective) Labeling | Only specific, known carbon positions in the precursor are ¹³C. e.g., [1-¹³C]-glucose or [1,2-¹³C]-glucose. | Metabolic Flux Analysis (MFA), elucidating specific reaction mechanisms. | The fate of the labeled atom can be tracked to distinguish between competing metabolic pathways. For example, tracking the label from [1-¹³C]-glucose vs. [6-¹³C]-glucose can quantify the activity of the pentose phosphate pathway relative to glycolysis.[4] |

| Fractional Labeling | Cells are grown on a mixture of labeled and unlabeled precursor (e.g., 25% [U-¹³C]-glucose and 75% unlabeled glucose). | Solid-state NMR of proteins, simplifying complex coupling patterns. | Reduces the probability of multiple adjacent ¹³C atoms, which can lead to overly complex and uninterpretable spectra. An optimal percentage for many applications is between 25% and 35%.[3] |

graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#5F6368"];subgraph "Experimental Design" A[Define Biological Question] --> B{Choose Labeling Strategy}; end subgraph "Execution" B --> C[Select ¹³C-Labeled Precursor(e.g., Glucose, Glutamine)]; C --> D[Introduce Precursor to System (Cell Culture, Organism)]; D --> E[Incubate & Allow Metabolism]; E --> F[Quench Metabolism & Extract Metabolites]; end

subgraph "Analysis" F --> G[Prepare Sample for NMR]; G --> H[Acquire ¹³C NMR Data]; H --> I[Process & Analyze Spectrum]; I --> J[Interpret Chemical Shifts& Coupling Patterns]; J --> K[Model Metabolic Flux or Determine Structure]; end

A[Define Biological Question] -- "What pathway to probe?" --> B; B -- "Uniform, Positional, or Fractional?" --> C; F -- "Self-Validating Protocol" --> G; I -- "Identify Peaks & Multiplets" --> J; A [fillcolor="#F1F3F4"]; B [fillcolor="#FBBC05"]; C [fillcolor="#F1F3F4"]; D [fillcolor="#F1F3F4"]; E [fillcolor="#F1F3F4"]; F [fillcolor="#F1F3F4"]; G [fillcolor="#F1F3F4"]; H [fillcolor="#EA4335"]; I [fillcolor="#F1F3F4"]; J [fillcolor="#F1F3F4"]; K [fillcolor="#34A853"];

subgraph "Glycolysis" { rank = same; Glucose [label="Glucose\n(●-●-○-○-○-○)", shape=oval, style=filled, fillcolor="#FBBC05"]; G6P [label="G6P"]; F6P [label="F6P"]; FBP [label="F1,6BP"]; DHAP [label="DHAP\n(○-○-○)"]; GAP [label="GAP\n(●-●-○)"]; } subgraph "TCA Cycle & Offshoots" { Pyruvate [label="Pyruvate\n(●-●-○)"]; Lactate [label="Lactate\n(●-●-○)", style=filled, fillcolor="#34A853"]; Alanine [label="Alanine\n(●-●-○)", style=filled, fillcolor="#34A853"]; AcetylCoA [label="Acetyl-CoA\n(●-●)"]; Citrate [label="Citrate"]; Glutamate [label="Glutamate", style=filled, fillcolor="#34A853"]; } // Glycolysis Connections Glucose -> G6P; G6P -> F6P; F6P -> FBP; FBP -> {GAP, DHAP} [arrowhead=none]; // Connections to TCA GAP -> Pyruvate [label="Multiple\nSteps"]; Pyruvate -> Lactate [label="LDH"]; Pyruvate -> Alanine [label="ALT"]; Pyruvate -> AcetylCoA [label="PDH"]; AcetylCoA -> Citrate; Citrate -> Glutamate [label="Multiple\nSteps"]; // Legend { rank = sink; Legend [shape=plaintext, label="Legend:\n● = ¹³C from [1,2-¹³C]-Glucose\n○ = ¹²C\nLDH = Lactate Dehydrogenase\nALT = Alanine Transaminase\nPDH = Pyruvate Dehydrogenase"]; }

Caption: Tracing [1,2-¹³C]-glucose through glycolysis to key metabolic products.

Elucidating Drug Mechanism of Action

¹³C NMR can reveal how a drug candidate impacts cellular metabolism. For example, if a compound is designed to inhibit an enzyme in the TCA cycle, researchers can treat cells with the drug in the presence of [U-¹³C]-glucose. A buildup of the labeled substrate of the target enzyme and a depletion of its labeled products would provide direct evidence of target engagement and its metabolic consequences in a live cell. This approach is increasingly used in oncology to study drugs that target cancer metabolism. [12][13]

Structural Biology

For large proteins, uniform ¹³C and ¹⁵N labeling is standard practice. [3]It enables a suite of multidimensional NMR experiments (like HNCO, HNCACB) that correlate nuclei within and between adjacent amino acid residues. This allows for the sequential assignment of resonances and the determination of the protein's three-dimensional structure in solution. ¹³C-detected experiments are particularly useful for challenging systems like intrinsically disordered proteins or for studying proline residues, which lack an amide proton. [14]

Conclusion and Future Outlook

The use of ¹³C-labeled compounds has fundamentally enhanced the power of NMR spectroscopy, elevating it from a tool for static structure determination to a dynamic probe of molecular function. Advances in NMR hardware, such as cryoprobes, have further improved sensitivity, reducing the time and sample required for these sophisticated experiments. [2][15]New pulse sequences and computational methods are continually being developed to extract even more detailed information. [16]For researchers in drug discovery and the life sciences, mastering the principles and application of ¹³C NMR with labeled compounds is no longer a niche specialty but a critical capability for unraveling the complexity of biological systems.

References

-

Wiechert, W., & Nöh, K. (2013). 13C-Metabolic Flux Analysis: A Tool for Validating Recombinant Metabolic Pathways. Methods in Molecular Biology, 985, 291-325. [Link]

-

de Graaf, A. A., et al. (2011). In vivo 13C-NMR spectroscopy of mammals. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 33-69. [Link]

-

Fiveable. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry. [Link]

-

Shen, Y., & Bax, A. (2013). Protein structural information from 13Cα chemical shifts. Journal of Biomolecular NMR, 56(3), 227-241. [Link]

-

ResearchGate. (n.d.). Summary of the advantages and disadvantages of isotopic 13 C NMR... [Link]

-

Lu, G. J., et al. (2010). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. Journal of Biomolecular NMR, 46(1), 19-28. [Link]

-

Kurhanewicz, J., et al. (2011). Current and Potential Applications of Clinical 13C MR Spectroscopy. Journal of Nuclear Medicine, 52(10), 1513-1516. [Link]

-

Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. [Link]

-

Reo, N. V. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4531-4539. [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Giraud, M., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1776-1779. [Link]

-

University of Nottingham. (n.d.). 13 Carbon NMR. [Link]

-

Ashenhurst, J. (2022, February 8). 13-C NMR - How Many Signals. Master Organic Chemistry. [Link]

-

Frontiers in Marine Science. (2024, November 25). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. [Link]

-

Edison, A. S., et al. (2019). Practical Guidelines to 13C-based NMR Metabolomics. Methods in Molecular Biology, 1928, 79-99. [Link]

-

BMRB. (n.d.). 13C Direct Detected NMR for Challenging Systems. [Link]

-

Springer Nature Experiments. (n.d.). Practical Guidelines for 13C-Based NMR Metabolomics. [Link]

-

CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

Rahim, N. A., et al. (2023). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 17, 1140645. [Link]

-

Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Ang, C. W., et al. (2021). Applications of Solution NMR in Drug Discovery. Molecules, 26(2), 487. [Link]

-

ResearchGate. (2022, July 1). 13C NMR spectra of fully 13C-labeled compounds: Does molecule symmetry affect C-C coupling?. [Link]

-

Long, C. P., & Antoniewicz, M. R. (2014). Publishing 13C metabolic flux analysis studies: A review and future perspectives. Metabolic Engineering, 25, 22-28. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. nmr.ceitec.cz [nmr.ceitec.cz]

- 3. Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epic.awi.de [epic.awi.de]

- 7. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fiveable.me [fiveable.me]

- 9. 13Carbon NMR [chem.ch.huji.ac.il]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Current and Potential Applications of Clinical 13C MR Spectroscopy | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 13. Applications of Solution NMR in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Practical Guidelines to 13C-based NMR Metabolomics | NIST [nist.gov]

- 16. pubs.acs.org [pubs.acs.org]

Preliminary Studies Using Nitromethane-13C: A Technical Guide for Drug Discovery

Executive Summary

Nitromethane-13C (

This guide provides an in-depth technical framework for utilizing Nitromethane-13C in preliminary drug discovery studies. It focuses on the Henry Reaction (Nitroaldol) as a gateway transformation, detailed downstream reduction protocols, and the analytical validation required to confirm isotopic incorporation.

Part 1: Strategic Applications & Mechanistic Utility

The Role of Nitromethane-13C in Drug Design

In drug development, the specific placement of a Carbon-13 label allows researchers to:

-

Track Metabolic Fate: Monitor the stability of the

-carbon position in amines (common in CNS drugs) against oxidative deamination by MAO (Monoamine Oxidase). -

Elucidate Reaction Mechanisms: Determine the migration of carbon atoms during complex rearrangements (e.g., Nef reaction).

-

Quantify Metabolites: Use Isotope Dilution Mass Spectrometry (IDMS) for precise pharmacokinetic profiling.

Key Synthetic Pathways

Nitromethane-13C is the precursor of choice for synthesizing

-

Pathway: Aldehyde +

-

Relevance: This scaffold is foundational to catecholamines (dopamine, norepinephrine) and amphetamine-class therapeutics.

Part 2: Core Experimental Protocol

The Labeled Henry Reaction (Nitroaldol Condensation)[2]

Objective: Synthesize

2.1 Experimental Design Strategy

-

Limiting Reagent: Unlike standard synthesis where nitromethane is used as a solvent, Nitromethane-13C must be the limiting reagent (or used in slight excess with recovery protocols).

-

Catalyst Selection: Strong bases (NaOH) often lead to polymerization or retro-aldol reactions. We utilize a heterogeneous solid base catalyst (KF/Alumina) or a mild organic base (DBU) to ensure control.

2.2 Step-by-Step Protocol

Reagents:

-

Benzaldehyde derivative (1.0 equiv)[3]

-

Nitromethane-13C (1.1 equiv)

-

Catalyst: KF/Alumina (40% by weight) or DBU (0.1 equiv)

-

Solvent: THF or Isopropanol (Anhydrous)

Workflow:

-

Preparation: In a flame-dried flask under Argon, dissolve the benzaldehyde derivative in anhydrous THF.

-

Addition: Add Nitromethane-13C via syringe. Note: Nitromethane-13C is volatile; handle with chilled syringes.

-

Catalysis: Add the KF/Alumina catalyst.

-

Reaction: Stir at

for 30 minutes, then warm to Room Temperature (RT). Monitor via TLC (or LC-MS) for the disappearance of the aldehyde.-

Checkpoint: If the reaction stalls, sonication can activate the heterogeneous catalyst.

-

-

Workup: Filter off the solid catalyst. Concentrate the filtrate under reduced pressure (keep bath

to prevent decomposition). -

Purification: Flash chromatography (Hexanes/EtOAc).

Yield Expectation: 85-95% conversion to the

Part 3: Downstream Transformation & Visualization

Reduction to Primary Amines

The nitro group is reduced to a primary amine, fixing the

Method: Lithium Aluminum Hydride (

-

Suspend

(3.0 equiv) in dry ether/THF at -

Add the

-nitroalcohol dropwise. -

Reflux for 4-6 hours.

-

Quench (Fieser method: Water, 15% NaOH, Water).

-

Isolate the labeled amine.

Pathway Visualization

Figure 1: Synthetic workflow for incorporating Nitromethane-13C into phenethylamine scaffolds. The Henry reaction establishes the carbon skeleton, while reduction fixes the nitrogen functionality.

Part 4: Analytical Validation (NMR)

Confirming the incorporation of the label is vital. The

| Parameter | Unlabeled Compound | Diagnostic Feature | |

| Natural abundance signal | Enhanced singlet (or doublet) | Signal intensity increases >100x at the labeled position (~79 ppm for nitroalcohol).[2] | |

| Singlet/Multiplet | Split by | Protons attached to the labeled carbon show large coupling constants ( | |

| Coupling ( | Not observed | Observed if adjacent C is labeled | Vital for multi-labeled studies; reveals C-C connectivity. |

Key Insight: In the

Part 5: Safety & Handling of Energetic Isotopes

Nitromethane is an energetic material. While stable under standard conditions, it can detonate under high shock or when sensitized by amines.

-

Sensitization Warning: Nitromethane forms explosive mixtures with amines (e.g., ethylene diamine). When using amine bases (DBU, TEA) in the Henry reaction, never heat the neat mixture. Always use a solvent (THF, EtOH).

-

Distillation: Do not distill nitromethane to dryness. Peroxides or shock-sensitive salts may concentrate in the residue.

-

Isotope Cost: Spills are not just safety hazards but significant financial losses. Use secondary containment (trays) for all transfers.

References

-

BenchChem. Nitromethane-13C: Investigating Nucleophilic Additions and Condensation Reactions.

-

National Institutes of Health (NIH). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances.

-

Scientific Research Publishing. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. [2]

-

Cambridge Isotope Laboratories. Nitromethane (13C, 99%) Safety Data Sheet.

-

MDPI. Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2).

Sources

physical and chemical properties of Nitromethane-13C

Technical Monograph: Nitromethane-13C ( )

Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Synthetic Chemists, and DMPK Scientists

Executive Summary

Nitromethane-13C is a stable isotope-labeled nitroalkane primarily utilized as a spectroscopic probe in NMR studies and a C-1 building block in the synthesis of labeled pharmaceutical agents.[1] Distinguished by its carbon-13 enrichment (typically >99 atom %), it serves as a critical tracer for elucidating reaction mechanisms involving carbon-carbon bond formation (e.g., Henry reaction) and as a probe for investigating metabolic pathways involving oxidative denitrification. This guide outlines its physicochemical properties, synthesis protocols, and application in drug development.

Physicochemical & Spectroscopic Profile

The substitution of the naturally abundant carbon-12 with carbon-13 introduces mass-dependent shifts in physical properties and enables magnetic resonance visibility. While the chemical reactivity remains largely identical to the natural isotopologue (kinetic isotope effects notwithstanding), the spectroscopic parameters are distinct.

Table 1: Comparative Properties (Natural vs.

-Labeled)

| Property | Nitromethane (Natural) | Nitromethane-13C | Technical Note |

| Formula | Stable Isotope | ||

| Molecular Weight | 61.04 g/mol | 62.04 g/mol | +1 Neutron Mass Shift |

| Density (25°C) | 1.137 g/mL | ~1.145 g/mL | Mass-dependent density increase |

| Boiling Point | 101.2°C | 101.2°C | Negligible isotopic effect on BP |

| Flash Point | 35°C (Closed Cup) | 35°C | Flammable Liquid |

| ~62.8 ppm | ~62.8 ppm | Enhanced signal intensity | |

| ~147 Hz | ~147 Hz | High s-character due to |

Spectroscopic Deep Dive: The NMR Signature

For researchers using Nitromethane-13C as an internal standard or tracer, the NMR signature is the primary validation metric.

-

Chemical Shift (

): Resonates at 62.8 ppm (referenced to TMS in -

Coupling Constant (

): Unlike typical sp³ carbons (125–135 Hz), the electron-withdrawing nitro group increases the s-character of the C-H bond, resulting in a significantly larger coupling constant of approximately 147–150 Hz . This large splitting is a diagnostic feature in proton-coupled

Synthesis & Purity: The Victor Meyer Protocol

The synthesis of Nitromethane-13C is classically achieved via the Victor Meyer reaction , utilizing Methyl Iodide-13C and Silver Nitrite. This route is preferred over alkali nitrites (e.g.,

Reaction Mechanism

-

Primary Impurity: Methyl Nitrite-13C (

), a gas formed via O-alkylation. -

Purification Logic: The reaction is kept cold (0°C) to minimize volatility issues. The byproduct, Methyl Nitrite, boils at -12°C and is easily removed, but the main challenge is separating the product from unreacted alkyl halide.

Experimental Workflow (Visualization)

Figure 1: Synthesis workflow for Nitromethane-13C via the Victor Meyer reaction, highlighting the critical separation of the O-alkylation byproduct.

Applications in Drug Development

Nitromethane-13C is a versatile C-1 synthon. Its primary utility in drug discovery lies in the Henry Reaction (Nitroaldol) , which allows for the introduction of a labeled carbon into the backbone of phenethylamine derivatives, amino acids, and other bioactive molecules.

The Labeled Henry Reaction

In this protocol, Nitromethane-13C reacts with an aldehyde to form a

Protocol Insight:

-

Condensation: Aldehyde +

-

Reduction: The nitro group is reduced (using

or

Figure 2: The Henry Reaction pathway utilizing Nitromethane-13C to synthesize labeled phenethylamine derivatives.

Safety & Toxicology

Handling Nitromethane-13C requires adherence to standard high-energy material protocols, with added precautions due to the high cost of the isotope.

4.1 Explosion Hazard

Nitromethane is a monopropellant . While stable under normal laboratory conditions, it can detonate under high shock or if heated under confinement.

-

Sensitizers: Amines and strong bases (often used in the Henry reaction) sensitize nitromethane to detonation.

-

Protocol: Never distill nitromethane to dryness. Neutralize reaction mixtures containing amines before concentrating nitromethane residues.

4.2 Metabolic Fate (Toxicology)

In metabolic tracer studies, it is crucial to understand that nitromethane is not inert. It undergoes oxidative denitrification in the liver, primarily catalyzed by Cytochrome P450 2E1 (CYP2E1) .

-

Pathway:

-

Bio-marker: The release of nitrite (

) can lead to methemoglobinemia. Researchers using high doses of Nitromethane-13C must monitor for nitrite toxicity.

References

-

NIST Chemistry WebBook. Nitromethane: Gas Phase Ion Energetics and Physical Properties. National Institute of Standards and Technology. Available at: [Link]

-

PubChem. Nitromethane Compound Summary: Safety and Hazards. National Library of Medicine. Available at: [Link]

-

Rosazza, J. P., et al. (2021). Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremediation.[2][3] (Discusses denitrification pathways). Available at: [Link]

Methodological & Application

using Nitromethane-13C in NMR spectroscopy

High-Precision Chemical Shift Referencing using Nitromethane-13C ( )

Abstract

This Application Note details the protocol for utilizing Nitromethane-13C (

Technical Principles & Rationale

The Role of Nitromethane-13C

In modern drug discovery, particularly fragment-based screening and metabolomics, precise chemical shift referencing is critical for structural elucidation. Nitromethane-13C serves two distinct roles:

-

Primary

Standard: It defines the "zero point" (0.0 ppm) for the nitrogen scale according to IUPAC recommendations, offering a sharper line width than liquid ammonia and safer handling than anhydrous ammonia. -

Secondary

Standard: The

Physical & Magnetic Properties

| Property | Value | Notes |

| Formula | MW: 62.04 g/mol | |

| 0.0 ppm | Primary Reference Standard | |

| ~380.2 ppm | Relative to Liquid NH | |

| 62.6 ppm | Solvent dependent (refer to Table 2) | |

| ~147 Hz | One-bond coupling | |

| Boiling Point | 101.2 °C | Do not overheat sealed tubes |

| Safety Class | Energetic/Explosive | Reacts violently with amines/bases |

Experimental Protocols

Protocol A: Preparation of External Reference (Coaxial Insert)

Context: Nitromethane is a polar solvent that can induce significant chemical shift perturbations (solvent effects) if mixed directly with the analyte. Furthermore, it reacts with amines (common in drug candidates) to form unstable salts. Therefore, external referencing via a coaxial insert is the mandatory standard for integrity.

Materials Required:

-

Nitromethane-13C (99% atom

).[1][2] -

Deuterated solvent (matching the sample solvent, e.g., DMSO-d

or CDCl -

High-precision coaxial NMR insert (e.g., Wilmad or Bruker stem).

-

5 mm NMR tube.

-

Pasteur pipettes (glass).

Workflow:

-

Solvent Preparation: In a separate vial, mix Nitromethane-13C with the deuterated solvent. A concentration of 10-20% (v/v) is sufficient due to the high sensitivity of the

enrichment.-

Note: If using pure Nitromethane-13C, the lock signal must come from the analyte solution in the outer tube.

-

-

Filling the Insert: Using a fine-tip glass pipette or syringe, transfer ~50-60

L of the mixture into the stem of the coaxial insert.-

Critical: Ensure there are no air bubbles at the bottom of the capillary. Centrifuge the insert gently if necessary.

-

-

Sealing: Cap the insert securely. For long-term standards, flame-sealing is possible but extremely hazardous with nitromethane (vapor explosion risk). Recommendation: Use a Teflon plug or wax seal instead of flame.

-

Assembly: Place the analyte solution (dissolved in deuterated solvent) into the standard 5 mm NMR tube (approx. 500

L). -

Insertion: Carefully lower the coaxial insert into the 5 mm tube. The solution levels in the inner and outer tubes should be roughly aligned to ensure magnetic field homogeneity (shimming).

Protocol B: Data Acquisition & Referencing

Context: Acquiring spectra with dual referencing requires specific parameter sets to avoid signal overflow from the enriched standard.

-

Pulse Sequence: Standard 1D

with proton decoupling (e.g., zgpg30 on Bruker). -

Relaxation Delay (

): Nitromethane is a small molecule with a relatively long -

Gain Adjustment: The

signal from the standard will be massive compared to natural abundance samples. Run a receiver gain optimization (rga) to prevent ADC overflow. -

Referencing Step:

-

Step 1: Calibrate the spectrum based on the Nitromethane-13C peak.

-

Step 2: Set the Nitromethane carbon peak to 62.6 ppm (if in CDCl

).[2] -

Step 3: For

, the frequency is derived indirectly using the unified scale (

-

Data Analysis & Referencing Logic

The Unified Scale Conversion

While Nitromethane is the 0 ppm standard for

Formula:

-

If your spectrum references Nitromethane at 0.0 ppm, a protein amide backbone signal (typically ~110-130 ppm on the Ammonia scale) will appear at approx -260 ppm .

-

Action: Always clearly state "Referenced to external Nitromethane-13C at 0.0 ppm" in publication methods.

Solvent Effects on Chemical Shift

The

| Solvent in Insert | ||

| CDCl | 62.6 ppm | 0.0 ppm |

| DMSO-d | 63.8 ppm | -1.5 ppm |

| Acetone-d | 63.2 ppm | -0.8 ppm |

| Methanol-d | 63.5 ppm | -2.1 ppm |

Data Source: Compiled from IUPAC recommendations (Harris et al., 2001) and internal calibration datasets.

Visualized Workflows

Decision Tree: Method Selection

Figure 1: Decision logic for selecting between Coaxial and Internal referencing. Coaxial is preferred to prevent chemical side-reactions.

Safety & Stability (Critical)

The "Aci-Nitro" Hazard

Nitromethane exists in equilibrium with its aci-form (nitronic acid). In the presence of strong bases or amines (common drug motifs), it forms nitronate salts .

-

Risk: Dry nitronate salts are highly shock-sensitive explosives.

-

Protocol: NEVER add Nitromethane directly to a sample containing free amines, hydrides, or strong bases. Always use a coaxial insert.

Thermal Instability

-

Boiling Point: 101°C.[1]

-

Warning: Do not use Nitromethane standards for high-temperature VT-NMR (Variable Temperature) above 80°C. The vapor pressure build-up in a sealed tube can cause rupture, releasing flammable, toxic vapors into the probe head.

References

-

Harris, R. K., et al. (2001). NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795–1818.

-

Wishart, D. S., et al. (1995). 1H, 13C and 15N Chemical Shift Referencing in Biomolecular NMR. Journal of Biomolecular NMR, 6, 135–140.

- Becker, E. D. (2000). High Resolution NMR: Theory and Chemical Applications. Academic Press. (Standard text for solvent effects).

-

Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy.[3][2][5][6][7] VCH Publishers. (Source for Nitromethane C-13 shifts).

-

Sigma-Aldrich. (2024). Safety Data Sheet: Nitromethane-13C.

Sources

- 1. Nitromethane-13C 13C 99atom 32480-00-5 [sigmaaldrich.com]

- 2. Nitromethane-13C | 32480-00-5 | Benchchem [benchchem.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Nitrogen-15 Chemical Shift Converter | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 5. Nitromethane(75-52-5) 13C NMR spectrum [chemicalbook.com]

- 6. Variations on the chemical shift of TMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

metabolic flux analysis using Nitromethane-13C

Application Note: Metabolic Flux Analysis using Nitromethane-13C

Abstract

This application note details the specialized utility of Nitromethane-13C (

Introduction: The Dual Role of Nitromethane-13C

Metabolic Flux Analysis (MFA) relies on the precise tracking of carbon atoms through cellular networks.[1] While glucose and glutamine are the "workhorses" of MFA, they often lack the resolution required to distinguish specific entry points in C1 metabolism or to generate custom isotopomers for pathway-specific bottlenecks.

Nitromethane-13C fills this gap through two mechanisms:

-

Direct Probing of Nitro-Metabolism: In specific bacterial strains (e.g., Pseudomonas, Methylobacterium, Neurospora), nitromethane is detoxified by Nitronate Monooxygenase (NMO) . The

label is released as -

Chemo-Enzymatic Tracer Synthesis: For mammalian MFA, cost-effective access to position-specific tracers (e.g., [1-13C]Mannose or [1-13C]Galactose) is often a bottleneck. Nitromethane-13C is the ideal "C1 donor" to extend carbon chains, allowing researchers to synthesize their own high-purity tracers from cheaper pentose precursors.

Protocol A: Synthesis of [1-13C]-Hexose Tracers

Use Case: Creating custom tracers for mammalian or microbial MFA when commercial stocks are unavailable or cost-prohibitive.

Principle: The Henry Reaction (Nitroaldol) adds a nitromethane unit to an aldehyde. By reacting Nitromethane-13C with a pentose (e.g., Arabinose), one creates a nitro-alcohol intermediate. The subsequent Nef Reaction converts the nitro group into an aldehyde, yielding a hexose labeled exclusively at the C1 position.

Materials

-

Precursor: D-Arabinose (unlabeled) or other pentose.

-

Tracer: Nitromethane-13C (99% enrichment).

-

Reagents: Sodium methoxide (NaOMe), Sulfuric acid (

), Amberlite IR-120 ( -

Analysis:

-NMR (to verify C1 enrichment).

Step-by-Step Synthesis Workflow

-

Condensation (Henry Reaction):

-

Dissolve D-Arabinose (10 mmol) in dry methanol.

-

Add Nitromethane-13C (12 mmol) and NaOMe (1.0 eq).

-

Stir at 0°C for 4 hours. The nucleophilic

-nitronate attacks the aldehyde of arabinose. -

Result: Formation of 1-deoxy-1-nitro-[1-13C]-mannitol/glucitol epimers.

-

-

The Nef Reaction (Conversion to Aldehyde):

-

Purification:

-

Neutralize with barium carbonate or ion-exchange resin.

-

Separate glucose/mannose epimers using cation-exchange chromatography (

form).

-

-

Validation:

-

Perform

-NMR. -

Target Signal: A doublet at ~92-96 ppm (anomeric carbon) confirming C1 labeling.

-

Protocol B: Direct MFA of C1-Assimilation

Use Case: Quantifying flux through the "Formaldehyde Node" in Methylotrophs or Xenobiotic-degrading bacteria.

Biological Mechanism:

The enzyme Nitronate Monooxygenase (NMO) (EC 1.13.12.[6]16) oxidizes alkyl nitronates.

-

Oxidation:

Formate -

Assimilation:

Serine Cycle or RuMP Cycle (Biomass).

Experimental Setup

| Parameter | Specification | Notes |

| Organism | Methylobacterium extorquens, Pseudomonas aeruginosa, or Neurospora crassa | Strains must express nmo or p3no genes. |

| Medium | Minimal Medium (M9 or Hypho) | Carbon-limited to force assimilation of the tracer. |

| Tracer Conc. | 1–5 mM Nitromethane-13C | Toxic: Do not exceed 10 mM. Induces NMO expression. |

| Co-Substrate | Succinate or Methanol (low conc.) | Required to prime the TCA cycle if the strain is not a strict methylotroph. |

Workflow

-

Inoculation & Acclimatization:

-

Grow precultures in the presence of 0.5 mM unlabeled nitromethane to induce NMO expression.

-

Wash cells 2x with PBS to remove unlabeled carbon.

-

-

Labeling Phase:

-

Inoculate into main culture containing 2 mM Nitromethane-13C.

-

Incubate at optimal temp (e.g., 30°C) with vigorous shaking (aeration is critical for NMO activity).

-

-

Quenching & Extraction:

-

Timepoints: Harvest at mid-log phase (OD600 ~0.6).

-

Quench: Rapid injection into -40°C Methanol (60% v/v).

-

Extraction: Chloroform/Methanol/Water extraction to separate polar metabolites.

-

-

Analytical Detection (LC-MS/MS):

-

Target metabolites: Serine , Glycine , Malate , Hexose-6-Phosphate .

-

Flux Signature:

-

Serine Cycle: Look for [1-13C]Serine (derived from [13C]Formaldehyde + Glycine).

-

RuMP Cycle: Look for [1-13C]Hexose-6-P (derived from [13C]Formaldehyde + Ribulose-5-P).

-

-

Data Visualization & Pathway Logic

The following diagram illustrates the two distinct pathways discussed: the synthetic route (Henry Reaction) and the biological route (NMO activity).

Figure 1: Dual utilization pathways of Nitromethane-13C. Top: Chemical synthesis of labeled sugars. Bottom: Bacterial detoxification and C1 assimilation.

Critical Considerations for Data Interpretation

-

Isotopic Dilution: In Protocol B, if the bacteria produce formaldehyde internally (e.g., from degradation of methylated amines), the

-enrichment of the intracellular formaldehyde pool will be diluted. You must measure the Fractional Enrichment (FE) of the product (Serine) relative to the substrate to calculate the dilution factor. -

Toxicity Control: Nitromethane inhibits Methyl-Coenzyme M Reductase in methanogens. Ensure your strain is not an obligate methanogen unless inhibition is the study goal. For aerobic methylotrophs, concentrations >10mM can cause general oxidative stress, skewing flux toward maintenance energy (CO2 production) rather than biomass.

-

NMR vs. MS Sensitivity:

-

Use LC-MS/MS for Protocol B (biological flux) due to the low intracellular concentrations of formaldehyde intermediates.

-

Use

-NMR for Protocol A (synthesis) to confirm the positional fidelity (C1 vs C2) of the synthesized sugar.

-

References

-

Gadda, G., & Francis, K. (2010).[7] Nitronate monooxygenase, a model for anionic flavin semiquinone intermediates in oxidative catalysis.[7] Archives of Biochemistry and Biophysics. Link

- Sowden, J. C. (1962). The Reaction of Nitromethane with D-Arabinose and D-Ribose. Methods in Carbohydrate Chemistry. (Classic reference for the Henry/Nef synthesis protocol).

-

Peyraud, R., et al. (2011). Demonstration of the ethylmalonyl-CoA pathway in Methylobacterium extorquens AM1 using metabolomics and 13C-flux analysis. Proceedings of the National Academy of Sciences. Link

-

Nef, J. U. (1894). Ueber die Constitution der Salze der Nitroparaffine. Justus Liebigs Annalen der Chemie. (Foundational chemistry for the Nef reaction used in Protocol A). Link

-

Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link

Sources

- 1. Nitromethane-13C | 32480-00-5 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Nef reaction - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Multiomics-based analysis of the mechanism of ammonia reduction in Sphingomonas [frontiersin.org]

- 6. A Novel Cold-Adapted Nitronate Monooxygenase from Psychrobacter sp. ANT206: Identification, Characterization and Degradation of 2-Nitropropane at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

Application Notes and Protocols for Investigating Cellular Metabolism with Nitromethane-¹³C

Introduction: Unveiling Novel Metabolic Pathways with ¹³C-Labeled Tracers

Stable isotope labeling is a powerful and indispensable technique in the field of metabolic research, providing a dynamic view of the flow of atoms through complex biochemical networks.[1][2] By replacing naturally abundant atoms with their heavier, stable isotopes, researchers can trace the metabolic fate of nutrients and other molecules within living cells. Carbon-13 (¹³C) is a widely used stable isotope for these studies, offering a window into the intricate workings of central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle.[3][4][5] While glucose and glutamine are the most commonly used ¹³C-labeled tracers, the exploration of novel tracer molecules opens up avenues for discovering new metabolic pathways and understanding the cellular processing of a wider range of chemical entities.[6]

Nitromethane (CH₃NO₂), the simplest organic nitro compound, is a polar liquid with diverse industrial applications as a solvent and fuel additive.[7] In organic synthesis, it serves as a valuable one-carbon (C1) building block.[8] This property raises an intriguing possibility: could the carbon from nitromethane be assimilated into cellular metabolism? This application note provides a detailed experimental framework for utilizing Nitromethane-¹³C to investigate its potential as a metabolic tracer in mammalian cell culture.

The central hypothesis to be explored is that the carbon from Nitromethane-¹³C can enter the one-carbon metabolic pool. While the complete in vivo metabolism of nitromethane in mammals is not yet fully elucidated, a plausible pathway involves its oxidation to formaldehyde.[7] Formaldehyde can then react with tetrahydrofolate to form 5,10-methylenetetrahydrofolate, a key intermediate in one-carbon metabolism that contributes to the biosynthesis of purines, thymidine, and the amino acids serine and methionine.[5][9] The protocols outlined herein are designed to test this hypothesis by tracing the incorporation of ¹³C from Nitromethane-¹³C into downstream metabolites of the one-carbon pathway and central carbon metabolism.

Principle of the Method

This experimental approach involves culturing mammalian cells in a medium where a portion of the standard carbon source is replaced with Nitromethane-¹³C. If the cells can metabolize nitromethane, the ¹³C label will be incorporated into various intracellular metabolites. By harvesting the cells at different time points, quenching their metabolism, and extracting the metabolites, the extent and pattern of ¹³C enrichment can be quantified using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The resulting labeling patterns can provide qualitative and quantitative insights into the activity of the metabolic pathways involved in nitromethane assimilation.[10]

Experimental Design and Considerations

A successful ¹³C labeling study requires careful planning and execution. The following are key considerations for designing an experiment to trace the metabolism of Nitromethane-¹³C.

Cell Line Selection

The choice of cell line is critical and should be guided by the specific research question. Cell lines with high metabolic rates, such as cancer cell lines, may be more likely to exhibit measurable incorporation of the ¹³C label. It is also important to consider the expression levels of enzymes that might be involved in nitromethane metabolism, such as cytochrome P450s or glutathione S-transferases.[10][11]

Isotopic Tracer and Media Formulation

-

Nitromethane-¹³C Purity: It is essential to use high-purity Nitromethane-¹³C (>99% isotopic enrichment) to ensure that the observed labeling is not due to impurities.

-

Media Composition: The base medium should be well-defined. It is recommended to use a custom medium where the concentration of other one-carbon sources (e.g., serine, glycine) can be controlled. This will minimize the dilution of the ¹³C label from nitromethane.

-

Tracer Concentration: The optimal concentration of Nitromethane-¹³C should be determined empirically. It needs to be high enough to allow for detectable incorporation into metabolites but low enough to avoid cytotoxicity. A preliminary dose-response experiment to assess the effect of unlabeled nitromethane on cell viability is highly recommended.

Reaching Isotopic Steady State

For accurate metabolic flux analysis, it is crucial that the intracellular metabolites reach an isotopic steady state, where the fractional enrichment of ¹³C in the metabolites of interest remains constant over time.[10] The time required to reach steady state depends on the turnover rates of the metabolite pools. For one-carbon metabolism and central carbon pathways, this can range from minutes to several hours. A time-course experiment is necessary to determine the optimal labeling duration.[10]

Detailed Protocols

The following protocols provide a step-by-step guide for performing a Nitromethane-¹³C labeling study in adherent mammalian cells.

Protocol 1: Cell Culture and ¹³C-Labeling

-

Cell Seeding: Seed the chosen mammalian cell line in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will result in approximately 80% confluency at the time of the experiment.

-

Cell Growth: Culture the cells in their standard growth medium until they reach the desired confluency.

-

Preparation of Labeling Medium: Prepare the experimental medium by supplementing the base medium with the desired concentration of Nitromethane-¹³C. Ensure the medium is pre-warmed to 37°C and the pH is adjusted if necessary.

-

Initiation of Labeling:

-

Aspirate the standard growth medium from the cells.

-

Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed ¹³C-labeling medium to the cells.

-

-

Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for the predetermined time points (e.g., 0, 1, 4, 8, 24 hours).

Visualizing the Experimental Workflow

The overall experimental process for a Nitromethane-¹³C labeling study is depicted in the following workflow diagram.

Figure 1: A schematic overview of the experimental workflow for Nitromethane-¹³C labeling studies.

Protocol 2: Metabolite Quenching and Extraction

Rapidly quenching metabolic activity is crucial to preserve the in vivo metabolic state of the cells at the time of harvesting.

-

Quenching:

-

At each time point, remove the culture vessel from the incubator and immediately aspirate the labeling medium.

-

Quickly wash the cell monolayer with ice-cold PBS to remove any remaining extracellular tracer.

-

Immediately add a sufficient volume of ice-cold quenching solution (e.g., 80% methanol) to the cells.

-

-

Cell Lysis and Metabolite Extraction:

-

Place the culture vessel on dry ice for 10-15 minutes to ensure complete inactivation of enzymes.

-

Scrape the frozen cell lysate and transfer it to a pre-chilled microcentrifuge tube.

-

Vortex the tube vigorously to ensure complete cell lysis and metabolite extraction.

-

Centrifuge the lysate at maximum speed (e.g., >16,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.

-

-

Sample Preparation for Analysis:

-

Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.

-

Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) without heating.

-

Store the dried metabolite pellets at -80°C until analysis.

-

Analytical Methodologies

The analysis of ¹³C enrichment in metabolites can be performed using either mass spectrometry or NMR spectroscopy.

Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive technique for detecting and quantifying ¹³C-labeled metabolites.

-

Sample Preparation: Reconstitute the dried metabolite extracts in an appropriate solvent (e.g., a mixture of water and acetonitrile) immediately before analysis.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system is recommended for accurate mass measurements and the ability to resolve isotopologues.

-

Data Analysis: The raw data is processed to identify metabolites and determine their mass isotopologue distributions (MIDs). The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.) for a given metabolite.[10] This information is then used to calculate the fractional ¹³C enrichment and infer metabolic fluxes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information on the positional isotopomers, revealing which specific carbon atoms within a molecule are labeled.

-

Sample Preparation: Reconstitute the dried metabolite extracts in a suitable deuterated solvent containing a known concentration of an internal standard (e.g., DSS or TSP).

-

Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

-

Data Analysis: ¹³C NMR spectra will directly show the signals from the labeled carbons. 2D NMR experiments, such as ¹H-¹³C HSQC, can be used to identify the labeled metabolites and their specific labeled positions.

Hypothesized Metabolic Pathway